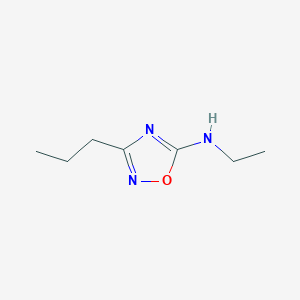
N-(1-cyclopropylethyl)-6-methylpyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclopropylethyl)-6-methylpyridin-3-amine typically involves the reaction of 6-methylpyridin-3-amine with a cyclopropyl-containing reagent. One common method is the nucleophilic substitution reaction where a cyclopropyl halide reacts with 6-methylpyridin-3-amine in the presence of a base. The reaction conditions often include solvents like dichloromethane or tetrahydrofuran and bases such as sodium hydride or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques like recrystallization or chromatography .
化学反応の分析
Types of Reactions
N-(1-cyclopropylethyl)-6-methylpyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in various substituted pyridine derivatives .
科学的研究の応用
N-(1-cyclopropylethyl)-6-methylpyridin-3-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of N-(1-cyclopropylethyl)-6-methylpyridin-3-amine involves its interaction with specific molecular targets. The cyclopropyl and methyl groups contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
類似化合物との比較
Similar Compounds
- N-(1-cyclopropylethyl)-6-methylpyridin-3-carboxamide
- N-(1-cyclopropylethyl)-6-methylpyridin-3-ol
- N-(1-cyclopropylethyl)-6-methylpyridin-3-thiol
Uniqueness
N-(1-cyclopropylethyl)-6-methylpyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group enhances its stability and reactivity, making it a valuable compound for various applications .
特性
分子式 |
C11H16N2 |
|---|---|
分子量 |
176.26 g/mol |
IUPAC名 |
N-(1-cyclopropylethyl)-6-methylpyridin-3-amine |
InChI |
InChI=1S/C11H16N2/c1-8-3-6-11(7-12-8)13-9(2)10-4-5-10/h3,6-7,9-10,13H,4-5H2,1-2H3 |
InChIキー |
VWYSCBQUAWEJKJ-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(C=C1)NC(C)C2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



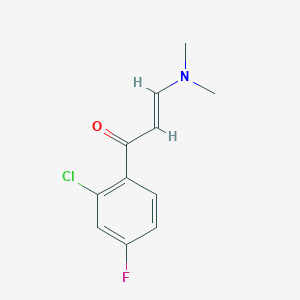
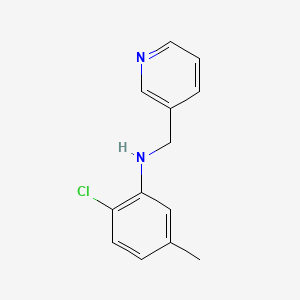
![6-(Prop-2-EN-1-YL)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-5,7-dione](/img/structure/B13314557.png)
![3-(Thiophene-2-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13314559.png)
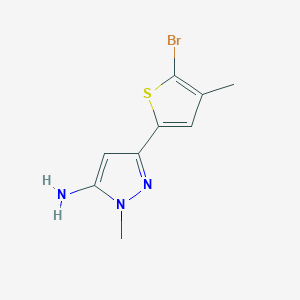
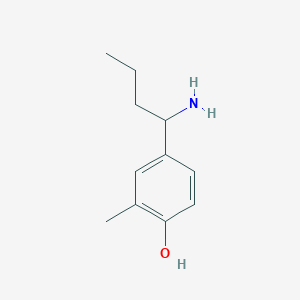
amine](/img/structure/B13314576.png)
![4-amino-N-[1-(4-ethoxyphenyl)ethyl]butanamide](/img/structure/B13314591.png)
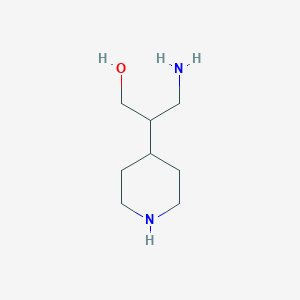
![2-Ethyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13314595.png)

![Methyl 5-bromo-6-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylate](/img/structure/B13314609.png)
